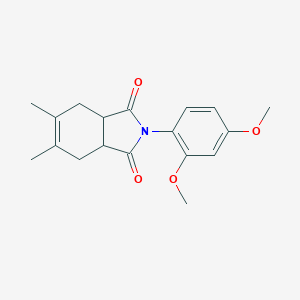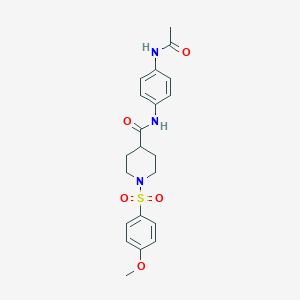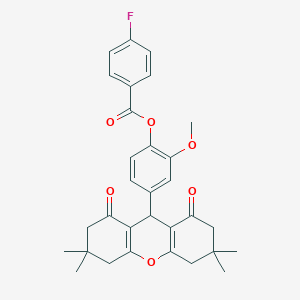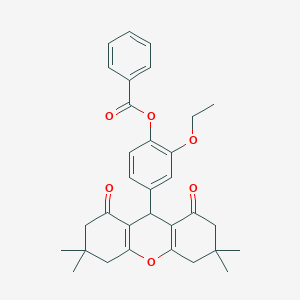![molecular formula C22H19FN4OS B425046 ethyl 4-[3-[(2-fluorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl ether](/img/structure/B425046.png)
ethyl 4-[3-[(2-fluorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-[3-[(2-fluorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl ether is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and substituents such as ethoxyphenyl and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-[(2-fluorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl ether typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction with the triazole intermediate.
Substitution Reactions: The ethoxyphenyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions, often using reagents such as ethyl iodide and fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[3-[(2-fluorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or aldehydes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ethyl iodide, fluorobenzyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl 4-[3-[(2-fluorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[3-[(2-fluorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
- 2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 4-(2′-fluorobenzyloxy)phenylboronic acid
Uniqueness
ethyl 4-[3-[(2-fluorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl ether is unique due to its specific combination of structural features, including the triazole and pyridine rings, as well as the ethoxyphenyl and fluorobenzyl substituents
Properties
Molecular Formula |
C22H19FN4OS |
|---|---|
Molecular Weight |
406.5g/mol |
IUPAC Name |
4-[4-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C22H19FN4OS/c1-2-28-19-9-7-18(8-10-19)27-21(16-11-13-24-14-12-16)25-26-22(27)29-15-17-5-3-4-6-20(17)23/h3-14H,2,15H2,1H3 |
InChI Key |
ORCSMCTXCFEEFM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)C4=CC=NC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-cyclohexyl-5-[(2-ethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B424965.png)
![5-[(5-Methyl-2-thienyl)methylene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B424966.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B424968.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-cyclohexyl-2-thioxo-4-imidazolidinone](/img/structure/B424969.png)
![N-[4-(acetylamino)phenyl]-1-[(4-tert-butylphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B424971.png)
![3-Cyclohexyl-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B424972.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B424974.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B424975.png)


![N-(2,6-difluorophenyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B424983.png)
![N-[4-(acetylamino)phenyl]-1-[(2,4-dichlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B424986.png)
